(+)-Linalyl acetate
Description
Significance in Natural Products Chemistry and Chemical Ecology Research
In the realm of natural products chemistry, (+)-linalyl acetate (B1210297) is a significant subject of study due to its widespread occurrence and its role as a major constituent of many commercially important essential oils. atamanchemicals.comscentspiracy.com Research often focuses on the isolation, identification, and quantification of linalyl acetate in various plant species to understand their chemical profiles and potential applications. ebi.ac.ukdergipark.org.trbas.bg The natural isomer balance can lend a greater complexity and tenacity to the scent compared to synthetic versions. scentspiracy.com
From a chemical ecology perspective, (+)-linalyl acetate plays a crucial role in plant-insect interactions. As a volatile organic compound, it contributes to the characteristic scent of flowers, attracting pollinators. dergipark.org.tr Furthermore, studies have indicated its potential as a repellent against certain insects, highlighting its role in plant defense mechanisms. dergipark.org.tr
Research Scope and Focus of the Outline
This article provides a detailed examination of this compound, focusing on its chemical and physical properties, biosynthesis, natural occurrences, and methods of chemical synthesis. The information presented is based on established scientific research and aims to provide a comprehensive and accurate overview of this important natural compound.
Structure
3D Structure
Properties
CAS No. |
51685-40-6 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
[(3S)-3,7-dimethylocta-1,6-dien-3-yl] acetate |
InChI |
InChI=1S/C12H20O2/c1-6-12(5,14-11(4)13)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3/t12-/m1/s1 |
InChI Key |
UWKAYLJWKGQEPM-GFCCVEGCSA-N |
SMILES |
CC(=CCCC(C)(C=C)OC(=O)C)C |
Isomeric SMILES |
CC(=CCC[C@@](C)(C=C)OC(=O)C)C |
Canonical SMILES |
CC(=CCCC(C)(C=C)OC(=O)C)C |
Other CAS No. |
51685-40-6 |
Origin of Product |
United States |
Natural Occurrence, Distribution, and Enantiomeric Profiling
Botanical Distribution and Occurrence in Essential Oils
Presence in Lamiaceae Family (e.g., Lavandula, Mentha, Salvia)
Linalyl acetate (B1210297) is a principal component in the essential oils of numerous species within the Lamiaceae family. atamanchemicals.commdpi.com In various cultivars of Lavandula angustifolia (lavender), linalyl acetate is a major constituent, with concentrations that can range from 7.4% to as high as 44.2%. nih.gov Studies on Bulgarian lavender oil have also identified linalyl acetate as a key component. researchgate.nettandfonline.com High-quality lavender oils are often characterized by a high content of both linalool (B1675412) and linalyl acetate. researchgate.netmdpi.com
The compound is also prominent in lemon mint (Mentha aquatica var. citrata), where it, along with linalool, constitutes the main components of its essential oil. researchgate.nettandfonline.com In clary sage (Salvia sclarea), linalyl acetate is a major component of the essential oil and is considered to be produced by the plant's glandular trichomes. atamanchemicals.comnih.gov Research has shown that linalyl acetate appears in significant quantities in the abaxial hairs on the calyces, bracts, and peduncles of Salvia sclarea. uni-rostock.de
Table 1: Occurrence of Linalyl Acetate in Select Lamiaceae Species
| Botanical Name | Common Name | Family | Linalyl Acetate Content (%) |
| Lavandula angustifolia | Lavender | Lamiaceae | 7.4 - 44.2 nih.gov |
| Mentha aquatica var. citrata | Lemon Mint | Lamiaceae | Major Component researchgate.nettandfonline.com |
| Salvia sclarea | Clary Sage | Lamiaceae | Up to 75% atamanchemicals.com |
Abundance in Citrus Species Essential Oils (e.g., Bergamot, Lemon, Lime)
Linalyl acetate is a significant volatile compound found in the essential oils of several Citrus species. It is a principal component of bergamot (Citrus bergamia) essential oil, with concentrations reported to be between 30-45%. atamanchemicals.commdpi.com In some analyses of bergamot oil, linalyl acetate was the most abundant compound, with levels ranging from 30.33% to 40.51%. mdpi.com The levorotatory enantiomer of linalyl acetate is prevalent in bergamot oil. scielo.br
The compound is also found in other citrus oils, such as lemon (Citrus limon) and lime (Citrus aurantifolia), though often in smaller quantities compared to bergamot. atamanchemicals.comscielo.br In a study of various citrus essential oils, the levorotatory enantiomer of linalyl acetate was found to be the most abundant form in lime oils. scielo.br
Table 2: Linalyl Acetate in Citrus Essential Oils
| Citrus Species | Common Name | Linalyl Acetate Content (%) | Predominant Enantiomer |
| Citrus bergamia | Bergamot | 9.22 - 45.0 atamanchemicals.commdpi.com | Levorotatory scielo.br |
| Citrus limon | Lemon | Present atamanchemicals.com | Levorotatory scielo.br |
| Citrus aurantifolia | Lime | Present scielo.br | Levorotatory scielo.br |
Localization within Plant Tissues and Glandular Trichomes
The biosynthesis and accumulation of monoterpenes like linalyl acetate are highly localized within specialized plant structures known as glandular trichomes. dntb.gov.uaresearchgate.netoup.com These epidermal structures act as small bio-factories for producing and storing essential oils. dntb.gov.uauni-halle.de
In the Lamiaceae family, peltate glandular trichomes are the primary sites for the production and accumulation of the main monoterpenoids that constitute their essential oils. researchgate.net Research on lemon mint (Mentha aquatica var. citrata) has demonstrated that cell-free extracts from its glandular trichomes can efficiently catalyze the formation of linalyl acetate from linalool and acetyl-coenzyme A. researchgate.nettandfonline.combrill.com This indicates that the synthesis of linalyl acetate occurs directly within these glands. tandfonline.combrill.com Similarly, in clary sage (Salvia sclarea), linalyl acetate is produced by glandular trichomes, with feeding experiments suggesting the methylerythritol-phosphate (MEP) pathway as the primary source for its precursors. nih.govdntb.gov.uaresearchgate.net Studies have specifically localized linalyl acetate to the glandular trichomes on the surface of the clary sage calyx. nih.gov
Enantiomeric Composition and Stereochemical Purity Analysis
Natural Occurrence of Specific Enantiomers (e.g., (+)-Linalyl Acetate)
Linalyl acetate exists as two enantiomers, (R)-(-)-linalyl acetate and (S)-(+)-linalyl acetate. The enantiomeric distribution of this compound is often specific to the plant source. scielo.brucsf.edu
In genuine cold-pressed bergamot oil, the (R)-enantiomer of linalyl acetate is predominant, often exceeding 97%. researchgate.net Similarly, the (R)-(-)-linalool enantiomer is the dominant form in many essential oils, and since linalyl acetate is its ester, this often dictates the resulting enantiomeric composition of the acetate. researchgate.netbrill.com For instance, in authentic bergamot oils, the percentage of the S(+) enantiomer of both linalool and linalyl acetate is typically less than 1%. tomsic.co.jp
Enantiomeric Ratios as Indicators of Natural Origin and Adulteration
The analysis of enantiomeric ratios is a powerful tool for verifying the authenticity of essential oils and detecting adulteration. ucsf.edumdpi.com Since synthetic linalyl acetate is often produced as a racemic mixture (equal amounts of both enantiomers), its addition to an essential oil will alter the natural enantiomeric ratio. atamanchemicals.comtomsic.co.jp
For example, the characteristic enantiomeric ratios of linalool and linalyl acetate in bergamot oil are constant throughout the season and can be used to identify the fraudulent addition of synthetic compounds or natural components from other botanical sources. scielo.br An S-enantiomer content of linalool and linalyl acetate greater than 1% in bergamot oil is a strong indicator of adulteration. tomsic.co.jp This chirality evaluation has become a standard criterion for quality assurance in the flavor and fragrance industry. researchgate.net Multidimensional gas chromatography (MDGC) is a common technique used to determine the enantiomeric distribution of linalyl acetate and other chiral compounds in essential oils. tandfonline.comscielo.brtandfonline.comresearchgate.net
Table 3: Enantiomeric Distribution of Linalyl Acetate in Bergamot Oil
| Enantiomer | Abundance in Authentic Bergamot Oil | Indication of Adulteration |
| (R)-(-)-Linalyl acetate | >97% researchgate.net | |
| (S)-(+)-Linalyl acetate | <1% tomsic.co.jp | >1% suggests addition of synthetic or other oils tomsic.co.jp |
Influence of Environmental Factors on Enantiomeric Distribution
Research into the precise effects of environmental conditions on the enantiomeric distribution of this compound reveals a multifaceted picture. For many plant species, the enantiomeric ratio of linalyl acetate appears to be remarkably stable, suggesting a strong genetic determination. academie-sciences.frmdpi.com However, other studies indicate that environmental pressures can induce shifts in the concentration of linalyl acetate relative to other components, which indirectly speaks to the plant's metabolic response to its environment. mdpi.com
Research Findings on Environmental Influence
Several studies have explored how geographical and climatic variables affect the composition of essential oils containing linalyl acetate.
Geographical Location and Climate: In a study on Salvia sclarea (Clary Sage) from three different climatic regions in India (Kashmir, Uttarakhand, and Uttar Pradesh), significant variations were observed in the relative percentages of linalool and linalyl acetate. researchgate.net The oil from Kashmir showed the highest linalyl acetate content (60.8%), while the sample from Uttarakhand had the lowest (45.7%). researchgate.net Conversely, the Uttarakhand sample was richest in linalool (29.8%). researchgate.net While this study highlighted the impact of geoclimatic conditions on the primary constituents, it focused the enantiomeric analysis on linalool and sclareol, noting a high enantiomeric purity for 3R-(-)-linalool across samples, which suggests that for some compounds, the enantiomeric ratio is less variable than the concentration. researchgate.net
Altitude and Latitude: For Lavandula angustifolia, it has been noted that lavender grown at higher altitudes tends to have a higher essential oil content. mdpi.com Specifically, a southern orientation and lower altitude were linked to higher linalool and linalyl acetate content. mdpi.com Furthermore, populations grown at higher latitudes generally produce essential oil with a lower ratio of 1,8-cineole to linalool. mdpi.com Similarly, research on Citrus bergamia (Bergamot) in Calabria, Italy, found that the content of chemical markers like linalyl acetate showed more evident changes with the latitude of the collection area than with altitude. researchgate.net
Precipitation and Climate Type: Weather conditions, particularly rainfall, have been shown to affect the ratio between linalool and linalyl acetate in lavender. mdpi.comresearchgate.net In one study, temperature drops followed by rainfall were found to decrease the linalool content in lavender flowers, while the linalyl acetate content remained unaffected. mdpi.comresearchgate.net For Lavandula latifolia, a Thermo-Mediterranean climate was more favorable for essential oil production compared to Meso- and Supra-Mediterranean climates. mdpi.comresearchgate.net
This suggests that for certain species like bergamot and Nepalese marjoram, the enzymatic pathway leading to linalyl acetate is highly stereoselective and not easily perturbed by external conditions. academie-sciences.frmdpi.com The stability of the enantiomeric ratio in these cases makes it a reliable marker for authentication. ucsf.edu
Data on Enantiomeric Distribution Across Different Conditions
The following tables present data from various studies, illustrating the enantiomeric distribution of linalyl acetate and related compounds in different plants and under different conditions.
Table 1: Enantiomeric Distribution of Linalyl Acetate in Various Essential Oils
| Plant Species | Origin | Enantiomer | Enantiomeric Purity / Ratio | Reference |
|---|---|---|---|---|
| Citrus bergamia (Bergamot) | Sicily | (3R)-(-)-linalyl acetate | 99.7–99.8% | mdpi.com |
| Citrus bergamia (Bergamot) | Not Specified | (R)-(-)-Linalyl acetate | Predominant enantiomer required | academie-sciences.fr |
| Origanum majorana L. | Nepal | (-)-linalyl acetate | 100% (enantiomerically pure) | mdpi.com |
| Lavandula angustifolia (Lavender) | Bulgaria | (-)-linalyl acetate | 97.5% - 98.4% | researchgate.net |
| Lavandula angustifolia (Antique) | France (1945) | L-linalyl acetate | 96.8% | dergipark.org.tr |
Table 2: Influence of Geographic Region on Key Constituents of Salvia sclarea Essential Oil
| Geographic Region (India) | Linalyl Acetate (%) | Linalool (%) | Reference |
|---|---|---|---|
| Kashmir | 60.8 | 14.5 | researchgate.net |
| Lucknow (Uttar Pradesh) | 51.2 | 23.6 | researchgate.net |
| Purara (Uttarakhand) | 45.7 | 29.8 | researchgate.net |
Biosynthesis and Biotransformation Pathways in Biological Systems
Primary Biosynthetic Routes and Precursors in Plants
The carbon skeleton of (+)-linalyl acetate (B1210297) originates from precursors generated through fundamental metabolic pathways.
The biosynthesis of monoterpenes like linalyl acetate predominantly occurs through the methylerythritol phosphate (B84403) (MEP) pathway, which takes place in the plastids of plant cells. atamanchemicals.comhmdb.canumberanalytics.com This pathway is responsible for producing the five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comusp.br Feeding experiments with 1-¹³C-glucose have confirmed that the MEP pathway is the primary source of the IPP precursor for the biosynthesis of linalyl acetate in plants such as clary sage. researchgate.netresearchgate.netnih.gov The MEP pathway is initiated by the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. tandfonline.com While the MEP pathway is the main contributor, the mevalonate (B85504) (MVA) pathway, located in the cytosol, is primarily responsible for the synthesis of sesquiterpenes and triterpenes. mdpi.comusp.brgenome.jp
Geranyl diphosphate (GPP), a ten-carbon (C10) molecule, serves as the universal precursor for all regular monoterpenes. atamanchemicals.comhmdb.camdpi.comresearchgate.net It is formed through the condensation of one molecule of IPP and one molecule of DMAPP, a reaction catalyzed by GPP synthase. mdpi.comwikipedia.org GPP is a critical intermediate in the biosynthesis of a vast array of terpenes. mdpi.comwikipedia.org In the specific pathway leading to linalyl acetate, GPP is first converted to the monoterpene alcohol, linalool (B1675412), through the action of linalool synthase. researchgate.net This linalool then serves as the direct substrate for the final acetylation step. researchgate.net It is noteworthy that linalyl diphosphate (LPP) is considered a postulated intermediate in the enzymatic cyclization of monoterpenes from GPP. nih.gov
The fundamental building blocks for the biosynthesis of (+)-linalyl acetate are derived from primary metabolites like sugars and amino acids. Glucose, processed through glycolysis, provides the initial carbon skeletons for the MEP pathway. researchgate.net Specifically, the pyruvate and glyceraldehyde-3-phosphate that initiate the MEP pathway are products of glucose metabolism. tandfonline.com
The acetyl group that is added to linalool to form linalyl acetate is derived from acetyl-CoA. researchgate.netresearchgate.net Acetyl-CoA itself is generated from pyruvate, a key product of glycolysis, through the action of the pyruvate dehydrogenase complex. libretexts.org Furthermore, amino acids can also contribute to the biosynthesis of terpenes. For instance, the branched-chain amino acid valine is synthesized from pyruvate, linking amino acid metabolism to the terpene biosynthetic pathway. diva-portal.orgresearchgate.net
Role of Geranyl Diphosphate (GPP) as a Key Intermediate
Enzymatic Acetylation of Linalool
The final and defining step in the formation of this compound is the enzymatic transfer of an acetyl group to linalool.
The conversion of linalool to linalyl acetate is catalyzed by a class of enzymes known as alcohol acetyltransferases (AATs). tandfonline.comresearchgate.net In lavender (Lavandula), several AATs have been identified and characterized. Research has focused on LiAAT3 and LiAAT4 from Lavandula x intermedia. tandfonline.comnih.gov While these enzymes were shown to efficiently catalyze the formation of other monoterpene acetates like geranyl acetate and lavandulyl acetate, initial studies with purified recombinant LiAAT3 and LiAAT4 proteins did not successfully demonstrate the conversion of linalool to linalyl acetate. tandfonline.comresearchgate.nettandfonline.com
However, a more recent study reported that a protein homologous to LiAAT4, La06G01094 from Lavandula angustifolia, did successfully convert linalool to linalyl acetate when the purified recombinant protein was used. tandfonline.comtandfonline.com This suggests that specific AATs possess the catalytic capability for this reaction. The kinetic properties of these enzymes have been studied, revealing differences in substrate preference and catalytic efficiency. researchgate.netnih.gov For example, LiAAT4 generally exhibits better catalytic efficiency than LiAAT3, with lavandulol (B192245) being the preferred substrate for both enzymes. researchgate.netnih.gov
| Enzyme | Substrate | Km (mM) | Vmax (pkat/mg) | Catalytic Efficiency (mM⁻¹ min⁻¹) |
| LiAAT-3 | Lavandulol | 1.046 | 92.13 | 0.27 |
| Geraniol | 1.31 | 81.07 | 0.19 | |
| Nerol | 0.87 | 15.02 | 0.052 | |
| LiAAT-4 | Lavandulol | 0.354 | 105.1 | 0.85 |
| Geraniol | 0.279 | 52.17 | 0.54 | |
| Nerol | 0.113 | 15.8 | 0.4 | |
| Data sourced from Sarker & Mahmoud (2015) nih.gov |
The acetyl group required for the esterification of linalool is provided by acetyl-coenzyme A (acetyl-CoA). researchgate.nettandfonline.com Cell-free extracts from the glandular trichomes of lemon mint (Mentha aquatica var. citrata) have been shown to efficiently catalyze the formation of linalyl acetate from linalool when acetyl-CoA is supplied as the acetyl donor. researchgate.nettandfonline.com This demonstrates the crucial role of acetyl-CoA in the final step of the biosynthetic pathway. The availability of acetyl-CoA, which is central to many metabolic processes, can therefore influence the production of linalyl acetate. researchgate.net
Acetyl-Coenzyme A as Acetyl Group Donor
Microbial Metabolism and Degradation Mechanisms
The soil bacterium Pseudomonas incognita has demonstrated a notable capability to metabolize this compound, utilizing it as a carbon source. ias.ac.innottingham.ac.uk Studies on this microorganism have revealed multiple metabolic pathways for the degradation of linalyl acetate. ias.ac.innottingham.ac.uk One of the remarkable features of P. incognita's metabolism is its ability to degrade linalyl acetate while keeping the acetate group intact, a unique pathway not commonly observed for other terpene acetates. ias.ac.inejbiotechnology.info The bacterium initiates this process through a specific oxygenation at the C-8 methyl group. ias.ac.infrontiersin.org This initial step is followed by further oxidation. frontiersin.orgfrontiersin.orgnih.gov
The biotransformation by P. incognita results in a variety of metabolic products, indicating a complex network of enzymatic reactions. nih.gov Cell-free extracts from linalyl acetate-grown cells have been shown to contain the necessary enzyme systems, including NAD-linked alcohol and aldehyde dehydrogenases, to facilitate these conversions. nih.gov
The microbial degradation of this compound by Pseudomonas incognita proceeds via at least two distinct major pathways. ias.ac.in
Pathway 1: Hydrolysis followed by Oxidation This pathway involves the initial hydrolysis of the ester bond in linalyl acetate to yield linalool and acetic acid. ias.ac.in The resulting linalool is then further metabolized through oxidation pathways previously established for this alcohol. ias.ac.incore.ac.uk
Pathway 2: Oxidation with Acetoxy Group Intact A more unique pathway involves the direct oxidation of the linalyl acetate molecule without prior hydrolysis. ias.ac.in P. incognita selectively oxidizes the C-8 methyl group of linalyl acetate. frontiersin.org This leads to the formation of 8-hydroxylinalyl acetate, which is subsequently oxidized to 8-oxolinalyl acetate and then to linalyl acetate-8-carboxylic acid. frontiersin.org Further degradation can cleave the molecule, as evidenced by the isolation of Δ⁵-4-acetoxy-4-methyl hexenoic acid. ias.ac.innih.gov
The degradation of linalyl acetate by P. incognita ultimately leads to a variety of metabolites, as detailed in the table below. nih.gov
Table 2: Key Metabolites from the Degradation of this compound by Pseudomonas incognita
| Metabolite | Precursor/Pathway |
|---|---|
| Linalool | Formed via hydrolysis of linalyl acetate. ias.ac.innih.gov |
| Linalool-8-carboxylic acid | Formed from linalool oxidation or from linalyl acetate-8-carboxylic acid. ias.ac.innih.gov |
| Linalyl acetate-8-carboxylic acid | Formed via oxidation of the C-8 methyl group of linalyl acetate, with the acetoxy group intact. ias.ac.innih.gov |
| Δ⁵-4-acetoxy-4-methyl hexenoic acid | Formed via cleavage of the C6-C7 double bond of linalyl acetate-8-carboxylic acid. ias.ac.innih.gov |
| Oleuropeic acid | A downstream metabolite in the degradation pathway. nih.gov |
| Pyruvic acid | A product of further oxidation. nih.gov |
This compound is subject to several environmental degradation processes that determine its fate and persistence in air, water, and soil. It is considered to be readily biodegradable. europa.euoecd.org
In aquatic environments, hydrolysis is a significant process. Linalyl acetate hydrolyzes rapidly in water, breaking down into linalool and acetic acid. europa.euoecd.org The half-life for this hydrolysis is less than one day. basf.com Biodegradation is also an important fate process in water. nih.gov In a Manometric Respirometry Test (OECD Guideline 301F), the compound achieved 70-80% biodegradation within 28 days, classifying it as readily biodegradable. oecd.orgbasf.com
If released to the atmosphere, linalyl acetate is expected to exist solely as a vapor. nih.gov It is rapidly degraded by photochemical processes, reacting with hydroxyl radicals and ozone. europa.eunih.gov The estimated atmospheric half-life for reaction with hydroxyl radicals is 200 minutes, and with ozone, it is 38 minutes. nih.gov
In soil, linalyl acetate is expected to have moderate mobility based on a calculated Koc value of 430. europa.eunih.gov Given its ready biodegradability in water, comparable degradation rates are anticipated in soil. europa.eu Volatilization from moist soil surfaces is also expected to be a relevant fate process. nih.gov
Table 3: Summary of Environmental Biodegradation Processes for this compound
| Environmental Compartment | Process | Description & Rate |
|---|---|---|
| Water | Hydrolysis | Rapid hydrolysis to linalool and acetic acid (t½ < 1 day). oecd.orgbasf.com |
| Water | Biodegradation | Readily biodegradable; >75% degradation in 4 weeks (OECD 301C). oecd.org |
| Air | Phototransformation | Rapid degradation by reaction with hydroxyl radicals (t½ = 200 min) and ozone (t½ = 38 min). europa.eunih.gov |
| Soil | Biodegradation | Expected to be readily biodegradable. europa.eu |
| Soil | Mobility | Moderate mobility is expected (Koc ≈ 430). europa.eunih.gov Adsorption to solid soil phase is not expected to be significant. europa.eu |
Chemical Synthesis and Derivatization Strategies
Conventional Chemical Synthesis Methodologies
The primary industrial method for synthesizing linalyl acetate (B1210297) is through the acetylation of linalool (B1675412) with acetic anhydride (B1165640). foreverest.netatamanchemicals.com This esterification reaction is a well-established and cost-effective route for producing linalyl acetate on a large scale. patsnap.com The reaction typically involves combining linalool with acetic anhydride, often in the presence of a catalyst to facilitate the process. justdial.com
Commonly used catalysts for this reaction include acids such as sulfuric acid or phosphoric acid. justdial.com The selection of the catalyst and reaction conditions can influence the rate and yield of the esterification. For instance, a patented process describes the use of p-toluenesulfonic acid as a catalyst, with the molar ratio of linalool to acetic anhydride ranging from 1:1 to 1:4. patsnap.com This process is conducted at atmospheric pressure and temperatures between 5-45°C for a duration of 10-150 minutes. patsnap.com Following the reaction, the mixture is typically washed with a dilute alkali solution and water to remove the catalyst, and then purified through vacuum distillation to obtain the final linalyl acetate product. patsnap.com
Another approach involves the reaction of linalool with ketene (B1206846) or an excess of boiling acetic anhydride. lookchem.com The purification of the resulting linalyl acetate is crucial to remove byproducts and unreacted starting materials, and this is often achieved through distillation or chromatography. justdial.com
The reaction between myrcene (B1677589) (derived from β-pinene) and hydrogen chloride can produce a mixture containing linalyl chloride. This mixture, when reacted with acetic acid and sodium acetate in the presence of copper(I) chloride, can yield linalyl acetate in a 75-80% yield, which is then saponified to obtain linalool. lookchem.com
Table 1: Conventional Synthesis of (+)-Linalyl Acetate
| Reactants | Catalyst | Key Conditions | Product |
|---|---|---|---|
| Linalool, Acetic Anhydride | p-Toluenesulfonic Acid | 5-45°C, 10-150 min | This compound |
| Linalool, Acetic Anhydride | Sulfuric Acid / Phosphoric Acid | Not specified | This compound |
| Linalool, Ketene | Not specified | Not specified | This compound |
| Myrcene, Hydrogen Chloride, Acetic Acid, Sodium Acetate | Copper(I) Chloride | Not specified | This compound |
Chemo-Enzymatic Approaches for Synthesis and Transformation
Chemo-enzymatic methods offer alternative routes for the synthesis and transformation of linalyl acetate, often providing higher selectivity and milder reaction conditions compared to conventional chemical methods.
Lipases are widely used enzymes for the production of esters like linalyl acetate due to their catalytic efficiency in esterification and transesterification reactions. researchgate.net The enzymatic acylation of (R)-(−)-linalool using free lipase (B570770) from Pseudomonas cepacia (PPL) in a solvent-free medium has been optimized using response surface methodology. researchgate.net The optimal conditions for this reaction were found to be a temperature of 60°C, a catalyst amount of 150 mg, 1 mL of acetic anhydride, and a reaction time of 5 days. researchgate.net This method is applicable to both pure linalool and essential oils containing linalool, such as those from Lavandula angustifolia and Ocimum basilicum. researchgate.net
Lipase-catalyzed transesterification is another effective method. For example, racemic 2-methyl-2-nitrobut-3-en-1-ol has been resolved using lipase-QLM-catalyzed transesterification with vinyl acetate as the acyl donor at -40°C. nih.gov Such low-temperature enzymatic reactions can achieve high enantioselectivity. nih.gov
Enzymatic hydrolysis of linalyl acetate results in the formation of linalool and acetic acid. oecd.orgeuropa.eu This process can be catalyzed by various esterases and lipases. A study using a recombinant esterase from Bacillus subtilis E9 demonstrated the transformation of linalyl acetate into linalool in both buffer and an acetone-containing reaction system within four hours. researchgate.net The hydrolysis releases acetic acid, leading to an acidic environment. researchgate.net
In vitro studies have shown that linalyl acetate is readily hydrolyzed in simulated gastric and pancreatic fluids, with mean half-lives of 5.5 and 52.5 minutes, respectively. europa.eu In acidic gastric juice (low pH), the hydrolysis is rapid (half-life < 5 minutes), yielding linalool which can then rearrange to α-terpineol. europa.euindustrialchemicals.gov.au The hydrolysis is slower in neutral gastric juice and intestinal fluid. europa.euindustrialchemicals.gov.au
Biocatalysis using Lipases for Ester Production
Synthesis of Oxygenated Derivatives of Linalyl Acetate
Oxygenated derivatives of linalyl acetate are of interest due to their potential impact on the aroma profile and biological activity. The C-8 methyl group of linalyl acetate is a primary site for oxidation. frontiersin.org
Metabolic studies in Pseudomonas incognita have shown that linalyl acetate can be oxidized to form 8-hydroxylinalyl acetate, which is subsequently oxidized to 8-oxolinalyl acetate and 8-carboxylinalyl acetate. frontiersin.orgd-nb.info These oxygenated derivatives have also been synthesized for research purposes to investigate their bioconversion and organoleptic properties. frontiersin.org
The synthesis of these derivatives can be achieved through various chemical routes. For example, a multi-step synthesis can be employed to introduce hydroxyl, oxo, and carboxyl groups at the C-8 position of the linalyl acetate molecule. frontiersin.org These synthetic pathways allow for the production of these compounds for further study, such as their odor characteristics and potential biological effects. science.govresearchgate.netresearchgate.net
Table 2: Key Oxygenated Derivatives of this compound
| Derivative Name | Method of Formation |
|---|---|
| 8-Hydroxylinalyl acetate | Metabolic oxidation, Chemical synthesis |
| 8-Oxolinalyl acetate | Metabolic oxidation, Chemical synthesis |
| 8-Carboxylinalyl acetate | Metabolic oxidation, Chemical synthesis |
Photochemical and Thermal Oxidation Pathways and Products
Linalyl acetate is susceptible to oxidation when exposed to heat and light, leading to the formation of various oxidation products.
Thermal and photochemical oxidation of linalyl acetate has been studied using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). researchgate.netx-mol.net Photochemical oxidation with these agents can produce a mixture of 6,7-epoxy-3,7-dimethyl-1-octene-3-yl acetate and 1,2-epoxy-3,7-dimethyl-6-octene-3-yl acetate. researchgate.netx-mol.net In contrast, thermal oxidation tends to selectively produce the 1,2-epoxide. researchgate.netx-mol.net
Photooxygenation of linalyl acetate using singlet oxygen sensitizers like tetraphenylporphyrin (B126558) (TPP) can yield two hydroperoxide derivatives: 6-hydroperoxy-3,7-dimethylocta-1,7-diene-3-yl acetate and 7-hydroperoxy-3,7-dimethylocta-1,5-diene-3-yl acetate. researchgate.netx-mol.net When hematoporphyrin (B191378) (HP) is used as the sensitizer, only the 7-hydroperoxy derivative is formed. researchgate.netx-mol.net
The autoxidation of linalyl acetate, particularly in the presence of air, can lead to the formation of hydroperoxides, which are believed to be responsible for the sensitizing potential of aged linalyl acetate. industrialchemicals.gov.au The stability of linalyl acetate during thermal and photo-oxidation processes can affect its properties. researchgate.net Due to its bulky acetate group, linalyl acetate is less prone to forming cyclized furanoid and pyranoid structures compared to linalool. dergipark.org.tr
Table 3: Photochemical and Thermal Oxidation Products of this compound
| Oxidation Condition | Oxidizing Agent/Sensitizer | Major Products |
|---|---|---|
| Photochemical | m-CPBA, H₂O₂ | 6,7-Epoxy-3,7-dimethyl-1-octene-3-yl acetate, 1,2-Epoxy-3,7-dimethyl-6-octene-3-yl acetate |
| Thermal | m-CPBA, H₂O₂ | 1,2-Epoxy-3,7-dimethyl-6-octene-3-yl acetate |
| Photooxygenation | Tetraphenylporphyrin (TPP) | 6-Hydroperoxy-3,7-dimethylocta-1,7-diene-3-yl acetate, 7-Hydroperoxy-3,7-dimethylocta-1,5-diene-3-yl acetate |
| Photooxygenation | Hematoporphyrin (HP) | 7-Hydroperoxy-3,7-dimethylocta-1,5-diene-3-yl acetate |
Isolation, Purification, and Advanced Analytical Characterization Techniques
Extraction Methods from Complex Biological Matrices
The extraction of (+)-linalyl acetate (B1210297) from plant materials, primarily essential oils, involves several techniques designed to preserve the integrity of this thermally labile compound.
Hydrodistillation and Steam Distillation : These are traditional methods for extracting essential oils. However, prolonged exposure to steam and heat can lead to the hydrolysis of linalyl acetate into linalool (B1675412), altering the natural composition of the oil. nih.govresearchgate.net Studies have shown that the concentration of linalyl acetate can be higher in oils extracted using methods with less direct water contact. researchgate.net
Solvent Extraction : This method uses organic solvents to dissolve the essential oil from the plant matrix. While it can be efficient, it may also co-extract undesirable compounds like waxes and paraffins. google.com Subsequent steps are often required to remove these impurities, which can lead to some loss of linalyl acetate. google.com Accelerated solvent extraction (ASE) with solvents like methanol (B129727) has been shown to be effective, with higher yields of linalyl acetate from fresh plant material compared to dried. iqstorm.ro
Supercritical Fluid Extraction (SFE) : This modern technique utilizes supercritical fluids, most commonly carbon dioxide (CO2), as the extraction solvent. google.com SFE is advantageous because it is non-toxic, and the solvent can be easily removed, leaving no residue. google.com By controlling the temperature and pressure, SFE allows for the selective extraction of specific compounds. nih.govgoogle.com For instance, increasing both temperature and pressure can enhance the solubility of linalyl acetate in supercritical CO2. google.com Comparative studies have demonstrated that SFE can yield a higher quality essential oil with a greater concentration of linalyl acetate compared to hydrodistillation. mdpi.comjmp.ir Specifically, SFE has been shown to be a viable technique for separating linalyl acetate from other components like linalool, fenchone, and camphor.
Microwave-Assisted Extraction (MAE) : This technique uses microwave energy to heat the solvent and plant material, accelerating the extraction process. mdpi.comresearchgate.net Research indicates that MAE can result in higher concentrations of linalyl acetate compared to hydrodistillation, likely due to the shorter extraction times and reduced thermal degradation. researchgate.net
The choice of extraction method significantly impacts the final composition and quality of the essential oil, particularly the concentration of (+)-linalyl acetate.
Table 1: Comparison of Extraction Methods for Linalyl Acetate
| Extraction Method | Key Advantages | Key Disadvantages | Impact on Linalyl Acetate |
|---|---|---|---|
| Hydrodistillation/Steam Distillation | Traditional, well-established | Can cause hydrolysis and thermal degradation nih.govresearchgate.net | Potential for lower yields due to degradation to linalool nih.govresearchgate.net |
| Solvent Extraction | Can be highly efficient | Potential for solvent residue, co-extraction of impurities google.com | Risk of loss during purification steps google.com |
| Supercritical Fluid Extraction (SFE) | High selectivity, no solvent residue, good for thermally sensitive compounds google.com | Higher initial equipment cost | Yields high-purity linalyl acetate google.commdpi.comjmp.ir |
| Microwave-Assisted Extraction (MAE) | Rapid, efficient | Potential for localized overheating | Can yield higher concentrations compared to hydrodistillation researchgate.net |
Chromatographic Separation and Quantification
Following extraction, various chromatographic techniques are employed for the detailed analysis and quantification of this compound.
GC-FID is a robust and widely used technique for the quantitative analysis of volatile compounds like linalyl acetate in essential oils. europa.euedu.krdnih.gov The method provides excellent resolution and sensitivity for separating various components of an essential oil. edu.krd For quantification, the normalization approach, which estimates the area percentage of individual components, is often used. europa.eu The International Organization for Standardization (ISO) has established standards, such as ISO 8901:2003, which utilize GC-FID for the quantification of linalyl acetate in specific essential oils like petitgrain bigarade oil. europa.eu
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. mdpi.comresearchgate.netedu.krdgovst.edubiomedgrid.comsemanticscholar.orgcabidigitallibrary.org It is the method of choice for the qualitative and quantitative analysis of the complex mixtures of volatile compounds found in essential oils. mdpi.comresearchgate.netedu.krdgovst.edubiomedgrid.comsemanticscholar.orgcabidigitallibrary.orgiscientific.org GC-MS analysis allows for the identification of numerous components in an essential oil, including major constituents like linalyl acetate and linalool, as well as minor compounds. govst.educabidigitallibrary.orgijpjournal.comresearchgate.net The relative abundance of these compounds can vary significantly depending on the source of the essential oil. For example, studies have reported linalyl acetate content ranging from 14.38% in bergamot oil to 37.82% in certain lavender oils. govst.eduijpjournal.com
Table 2: Reported Linalyl Acetate Content in Various Essential Oils by GC-MS
| Essential Oil Source | Linalyl Acetate Content (%) | Reference |
|---|---|---|
| Lavender Oil (Commercial Sample) | 18.96 | govst.edu |
| Bergamot Oil (Commercial Sample) | 14.38 | govst.edu |
| Lavender Oil (from Herbalist) | 37.82 | ijpjournal.com |
| Lavender Oil (Laghouat, Algeria) | 21.0 | cabidigitallibrary.org |
While GC is more common for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers an alternative for the quantitative analysis of linalyl acetate. sielc.commedicaljournals.senih.govresearchgate.net Reversed-phase HPLC methods have been developed using mobile phases such as acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com HPLC can be particularly useful for less volatile or thermally sensitive derivatives and can be scaled up for preparative separations to isolate impurities. sielc.com
For extremely complex mixtures like essential oils, single-column gas chromatography may not provide sufficient resolution to separate all components. scribd.comutas.edu.au Multidimensional gas chromatography (MDGC) addresses this by using two or more columns with different stationary phases. scribd.comutas.edu.autandfonline.comtandfonline.comcapes.gov.brscielo.brtomsic.co.jpscielo.br This technique significantly increases peak capacity and allows for the separation of co-eluting compounds. scribd.comutas.edu.au Heart-cutting MDGC, where a specific portion of the effluent from the first column is transferred to a second, more selective column, is particularly effective for analyzing trace components or resolving closely related isomers. tandfonline.comtandfonline.comcapes.gov.br
The enantiomeric composition of chiral compounds like linalyl acetate is a crucial indicator of the authenticity and natural origin of an essential oil. tandfonline.comoup.com Chiral gas chromatography utilizes a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, to separate enantiomers. oup.comgcms.czrestek.comscispec.co.th This technique is essential for detecting adulteration with synthetic, racemic linalyl acetate. oup.comnih.gov For example, natural bergamot oil contains almost exclusively the (R)-(-)-linalyl acetate enantiomer. oup.comtandfonline.com The presence of the (S)-(+)-enantiomer would indicate adulteration. oup.com Multidimensional gas chromatography is often combined with chiral columns (enantio-MDGC) to perform stereochemical analysis of linalyl acetate directly from the essential oil matrix. tandfonline.comtandfonline.comcapes.gov.brtomsic.co.jptandfonline.comresearchgate.net
Table 3: Chiral GC Columns for Linalyl Acetate Enantiomer Separation
| Chiral Stationary Phase | Application Notes | Reference |
|---|---|---|
| Heptakis(3-O-acetyl-2,6-di-O-pentyl)-β-cyclodextrin (Lipodex D) | Used in MDGC for direct stereoanalysis from lavender oils. tandfonline.comtandfonline.comcapes.gov.br | tandfonline.comtandfonline.comcapes.gov.br |
| Nickel(II)-bis[3-heptafluorobutanoyl-(1R)-camphorate] | Effective for stereoanalyzing linalyl acetate. tandfonline.com | tandfonline.com |
| Rt-βDEXse | Provides good resolution for linalyl acetate enantiomers. gcms.czrestek.com | gcms.czrestek.com |
| Heptakis-(2,3-di-O-acetyl-6-O-tert-butyldimethyl-silyl)-β-cyclodextrin | Used in enantio-MDGC for simultaneous stereodifferentiation of linalyl acetate and other terpenes. tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |
Spectroscopic Characterization Methods
Fourier-Transform Infrared (FT-IR) Spectroscopy for Quantitative Profiling
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for the quantitative analysis of this compound, often in the context of essential oils and fragrance materials. This method relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. For this compound, characteristic absorption bands allow for its identification and quantification.
The most prominent IR band for linalyl acetate is the C=O stretching vibration of the ester group, which appears at approximately 1734-1746 cm⁻¹. cabidigitallibrary.orgmdpi.com Another significant band is the C-O stretching vibration of the ester, typically observed around 1230-1237 cm⁻¹. cabidigitallibrary.orgmdpi.com Additionally, peaks around 1462 cm⁻¹ and 1376 cm⁻¹ are attributed to the dimethyl groups present in the molecule. cabidigitallibrary.org The presence of a vinyl group (RHC=CH₂) can also be identified by a band in the range of 1635–1650 cm⁻¹. nih.gov
Quantitative analysis using FT-IR often involves creating a calibration model. This is achieved by preparing a series of standard samples with known concentrations of this compound and recording their FT-IR spectra. A correlation is then established between the absorbance at a characteristic peak and the concentration of the compound. Chemometric methods, such as partial least squares (PLS) regression, are frequently employed to build robust quantitative models, especially when analyzing complex mixtures like essential oils. scirp.org These models can then be used to determine the concentration of this compound in unknown samples.
Studies have demonstrated the successful application of Attenuated Total Reflectance (ATR)-FTIR spectroscopy for the quantitative profiling of essential oils containing linalyl acetate. mdpi.comtiu.edu.iq For instance, in the analysis of lavender oil, FT-IR spectroscopy, coupled with chemometrics, has been used to create reliable methods for quantifying major components, including linalyl acetate. scirp.org The accuracy of these methods can be quite high, with reported relative errors of prediction for linalyl acetate being around 3.0%. scirp.org
The table below summarizes the characteristic FT-IR peaks for linalyl acetate.
| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |
| C=O Stretch | 1734 - 1746 | Ester |
| C-O Stretch | 1230 - 1237 | Ester |
| C-H Bending | ~1462, ~1376 | Dimethyl groups |
| C=C Stretch | 1635 - 1650 | Vinyl group |
Data sourced from multiple studies. cabidigitallibrary.orgmdpi.comnih.gov
Biological and Ecological Roles: Mechanistic Studies Preclinical and Non Human Models
Role in Plant Defensive Mechanisms
Plants have evolved sophisticated defense systems against a myriad of biotic threats, and (+)-Linalyl acetate (B1210297) is an integral component of this chemical arsenal. It contributes to both direct and indirect defense strategies, providing protection against herbivores and pathogenic microorganisms.
Furthermore, (+)-Linalyl acetate plays a vital role in indirect defense by attracting the natural enemies of herbivores, such as parasitoids and predators. researchgate.net When a plant is attacked by herbivores, it releases a blend of volatile organic compounds (VOCs), including linalyl acetate. This volatile plume serves as a chemical cue for beneficial insects, guiding them to the location of their prey. researchgate.netrsc.org This tritrophic interaction, involving the plant, the herbivore, and the herbivore's natural enemy, is a sophisticated defense mechanism that helps to reduce herbivore pressure on the plant.
The antimicrobial properties of this compound are well-documented, contributing to the plant's defense against pathogenic fungi and bacteria. This compound is a major constituent of essential oils from plants like lavender (Lavandula angustifolia), which have demonstrated significant antimicrobial activity. mdpi.comagriculturejournals.cz Studies have shown that essential oils rich in linalyl acetate and linalool (B1675412) can inhibit the growth of a wide range of microorganisms. agriculturejournals.czagriculturejournals.cz
Table 1: Antifungal and Antibacterial Activity of this compound and Associated Essential Oils
| Target Microorganism | Plant Source/Essential Oil | Observed Effect | Reference(s) |
|---|---|---|---|
| Candida albicans | Lavandula angustifolia | Inhibition of germ tube formation and hyphal elongation. | oup.com |
| Candida albicans | Lavandula angustifolia | Growth inhibition. | mdpi.com |
| Various pathogenic bacteria | Lavandula angustifolia | Antibacterial activity. | wur.nl |
| Stagonosporopsis cucurbitacearum | Lavandula hybrida | Mycelial growth inhibition. | mdpi.com |
| Various bacteria | Six cultivars of Lavandula angustifolia | Active against all tested bacterial strains. | agriculturejournals.czagriculturejournals.cz |
Volatile organic compounds like this compound are crucial mediators of communication, both within a single plant (intra-plant signaling) and between different plants (inter-plant signaling). When one part of a plant is attacked by herbivores, it can release VOCs that travel through the air to other parts of the same plant, inducing systemic acquired resistance and priming distal tissues for a more rapid and robust defense response upon subsequent attack. researchgate.netrsc.org
Similarly, neighboring plants can "eavesdrop" on the volatile cues released by a damaged plant. rsc.org This inter-plant communication can trigger defense responses in the receiving plant, even before it is attacked. nih.gov While the specific role of this compound as a standalone signaling molecule is part of a complex blend of VOCs, its presence in herbivore-induced volatile profiles suggests its involvement in this information transfer. rsc.orgnih.gov The release of these volatiles, including linalyl acetate, can also be influenced by signaling pathways within the plant, such as those involving the suppression of certain signaling cascades to modulate inflammatory responses. researchgate.netplos.org
Antifungal and Antibacterial Activities in Plants
Contributions to Plant Physiological Processes
Beyond its defensive roles, this compound is also implicated in various physiological processes within the plant, particularly in response to environmental challenges.
Plants produce a variety of secondary metabolites, including terpenoids like this compound, in response to abiotic stresses such as drought, salinity, and extreme temperatures. mdpi.comusamvcluj.ro Research has shown that under stressful conditions, plants may increase the production of certain monoterpenes. mdpi.com For example, studies on Salvia mirzayanni have reported an increased production of monoterpenoids, including linalyl acetate, which correlated with a decrease in photosynthetic productivity under stress. nih.gov This suggests a trade-off where carbon is diverted from primary metabolic processes like photosynthesis to the synthesis of protective secondary metabolites. mdpi.com In lavender, plants subjected to salt or water deficiency stress showed increased activity of antioxidant enzymes, and maintained a high content of linalool and linalyl acetate, indicating a role for these compounds in stress tolerance. usamvcluj.ro The application of certain soil amendments has also been shown to increase the content of linalyl acetate in lavender under mild drought stress. csic.es
Table 2: Impact of Abiotic Stress on this compound Production
| Plant Species | Abiotic Stressor | Observed Effect on this compound | Reference(s) |
|---|---|---|---|
| Salvia mirzayanni | Unspecified stress | Increased production of monoterpenoids including linalyl acetate. | nih.gov |
| Lavandula angustifolia | Salt and water stress | Maintained high content. | usamvcluj.ro |
| Myrtus communis | Salinity | Increase in linalyl acetate. | frontiersin.org |
| Lavandula sp. | Mild drought stress (with AMF+BC treatment) | Increased content. | csic.es |
The production of this compound under stress is linked to the physiological process of senescence and the strategic reallocation of resources within the plant. nih.gov Senescence, or programmed aging of certain plant parts, can be induced by stress. During this process, the plant salvages valuable nutrients and resources from older or less productive tissues and reallocates them to support growth in other areas or for defense and survival. The increased synthesis of defensive compounds like linalyl acetate during stress-induced senescence is an example of this resource reallocation. nih.gov The observed decrease in photosynthetic activity in Salvia mirzayanni alongside an increase in monoterpenoid production supports the hypothesis that resources are being diverted from growth to defense. nih.gov This strategy allows the plant to prioritize survival under adverse conditions.
Mediation of Plant-Abiotic Stress Responses
Preclinical Investigations of Molecular Interactions
Preclinical research has identified this compound as a modulator of key neurotransmitter systems in the central nervous system, particularly the glutamatergic and GABAergic systems. Studies using rat brain homogenates have demonstrated that linalyl acetate exhibits binding affinity for the N-methyl-D-aspartate (NMDA) receptor, a crucial component of the glutamate (B1630785) system. nih.gov This interaction suggests a potential mechanism for its observed neurological effects, as the NMDA receptor is integral to synaptic plasticity, learning, and memory. nih.gov The activity of linalyl acetate at the NMDA receptor is notable, as it was found to be more pronounced than that of its corresponding alcohol, linalool. nih.gov
In contrast, the interaction of this compound with GABA-A receptors appears to be less direct. While essential oils containing both linalool and linalyl acetate are known to produce calming effects, studies focusing on isolated compounds suggest different roles. caringsunshine.com Research using transiently overexpressed α1β2γ2 GABA-A receptors showed that while certain oxygenated metabolites of linalool could positively modulate GABAergic currents, acetylated derivatives like linalyl acetate resulted in non-significant changes. frontiersin.org This indicates that linalyl acetate itself may not be a direct positive allosteric modulator of the GABA-A receptor in the same way as other compounds. frontiersin.orgtandfonline.com However, some evidence suggests that the broader effects of essential oils containing linalyl acetate are mediated in part through the GABAergic system, though the precise mechanism remains under investigation. caringsunshine.commdpi.com
| Molecular Target | Model System | Observed Effect | Reference |
|---|---|---|---|
| NMDA Receptor | Rat brain homogenates | Exhibited binding affinity in a dose-dependent manner. | nih.gov |
| GABA-A Receptor (α1β2γ2) | Transiently overexpressed receptors (in vitro) | Resulted in non-significant changes to GABAergic currents. | frontiersin.org |
In non-human models, this compound has been investigated for its potential anxiolytic-like properties, often in conjunction with linalool, its parent alcohol. Studies have shown that while linalyl acetate administered alone may not produce a significant anxiolytic-like effect, it appears to potentiate the anxiety-reducing effects of linalool. mdpi.commdpi.comresearchgate.net A positive correlation has been observed between the combined content of linalool and linalyl acetate and increased exploration of open arms in the elevated plus-maze test in mice, a standard preclinical model for anxiety. mdpi.com This suggests a synergistic relationship where linalyl acetate enhances the therapeutic action of linalool. mdpi.commdpi.com
The anxiolytic-like effects of essential oils rich in both compounds, such as that from Lavandula burnatii, have been demonstrated in rats. nih.gov These effects are not associated with changes in general locomotor activity, indicating a specific impact on anxiety-like behaviors rather than a general sedative effect. nih.gov The mechanisms underlying these effects are thought to involve the modulation of neurotransmitter systems, including the inhibition of voltage-gated calcium channels and subsequent interaction with 5HT1A receptors. researchgate.net
This compound has demonstrated significant anti-inflammatory properties in various preclinical models by modulating specific molecular pathways. nih.gov Research shows that it can inhibit the production of key pro-inflammatory cytokines. In studies on imiquimod-induced psoriasis-like skin inflammation in mice, linalyl acetate was particularly effective at reducing the levels of Th-1 cell-specific cytokines, namely tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). researchgate.netfrontiersin.org This suggests a targeted action on the Th-1 inflammatory response pathway. frontiersin.org
Further mechanistic studies have revealed that linalyl acetate can inhibit the activation of nuclear factor-κB (NF-κB), a pivotal transcription factor that governs the expression of many inflammatory genes. nih.govfrontiersin.org In a human mast cell line, it was shown to inhibit the activation of caspase-1 and NF-κB when exposed to inflammatory stimuli. nih.gov Similarly, in murine brain endothelial cells stimulated with TNF-α, linalyl acetate inhibited the expression of cell adhesion molecules and the activation of NF-κB. nih.gov A study investigating its combined effect with linalool found that the combination synergistically reduced levels of IL-17, IL-22, TNF-α, and IL-1β, and restored normal epidermal histology in a psoriasis model. frontiersin.org
| Model | Molecular Target/Pathway | Observed Effect | Reference |
|---|---|---|---|
| Imiquimod-induced psoriasis-like skin inflammation (mice) | TNF-α, IL-1β (Th-1 cytokines) | Showed good recovery (more than 90%) in cytokine levels. | frontiersin.org |
| Human mast cell line | Caspase-1, NF-κB | Inhibited activation upon inflammatory stimuli. | nih.gov |
| Murine brain endothelial cells | NF-κB, Cell Adhesion Molecules | Inhibited TNF-α-stimulated activation and expression. | nih.gov |
| Rat model of combined COPD and hypertension | TNF-α, IL-6, MMP-9 | Reduced levels in bronchoalveolar lavage fluid. | nih.gov |
Anxiolytic-like Effects and Synergism with Linalool in Preclinical Studies
Ecological Interactions Beyond Plants
The role of this compound in mediating insect behavior is complex, with studies demonstrating both attractant and repellent properties depending on the insect species and context. As a major volatile component of lavender oil, linalyl acetate contributes to the plant's interactions with insects. ufl.edu
In some cases, it acts as a repellent. Research on the two-spotted spider mite, Tetranychus urticae, identified linalyl acetate as the primary active compound responsible for the repellent activity of clary sage oil. entomology2.or.kr An artificial essential oil blend lacking linalyl acetate showed a significant decrease in repellency. entomology2.or.kr Similarly, it has shown repellent effects against first-instar nymphs of Rhodnius prolixus, a vector for Chagas disease, although this effect was less potent than the commercial repellent DEET. nih.govresearchgate.net
Conversely, some studies indicate it can act as an attractant. For instance, linalyl acetate alone was found to attract larvae of a particular insect species in one study. bioone.org The presence of linalyl acetate in lavender oil is also a key factor in the oil's interaction with the Asian citrus psyllid, Diaphorina citri. ufl.edu This variability highlights that the behavioral response of an insect to linalyl acetate is highly specific to the species and the other volatile cues present.
This compound has been identified as a promising agent against non-human gastrointestinal nematode parasites. In vitro studies have demonstrated its efficacy against the third-stage larvae (L3) of Haemonchus spp. and Trichostrongylus spp., which are significant pathogens affecting small ruminants. cambridge.orgnih.gov
In a larval migration test, linalyl acetate showed 100% efficacy in inhibiting the migration of larvae at concentrations of 8.95 and 17.9 mg/ml. cambridge.orgnih.govresearchgate.net Interestingly, this study also revealed a hormetic effect, a biphasic dose-response where the inhibitory effect was reversed at higher concentrations. cambridge.orgnih.gov At the highest tested concentration of 143.2 mg/ml, the efficacy was reduced to just 5%. cambridge.orgnih.gov This is the first documented instance of a phytochemical inducing a hormetic response in these nematode species. cambridge.org This phenomenon underscores the importance of concentration in preclinical testing of natural compounds for anthelmintic properties. The mechanism is believed to involve the disruption of cellular activities and impairment of digestive functions in the parasites. uniquescientificpublishers.com
Hormetic Effects in Biological Systems
Hormesis is a biphasic dose-response phenomenon characterized by a low-dose stimulation and a high-dose inhibition. cambridge.orgresearchgate.net This concept is critical in toxicology and pharmacology for understanding the complex interactions between chemical compounds and biological systems. cambridge.org In the context of this compound, evidence of hormetic effects has been observed in preclinical, non-human models, particularly in studies involving parasites.
A notable study investigated the in vitro effects of linalyl acetate on the third-stage larvae (L3) of parasitic nematodes of ruminants, Haemonchus spp. and Trichostrongylus spp. cambridge.org The research utilized a larval migration test to assess the efficacy of linalyl acetate across a range of concentrations. The results demonstrated a classic hormetic response, presenting as an inverted U-shaped concentration-response curve. cambridge.org
At lower to moderate concentrations, linalyl acetate exhibited high efficacy in inhibiting larval migration. cambridge.org Specifically, concentrations of 8.95 mg/ml and 17.9 mg/ml resulted in 100% efficacy in reducing larval migration. cambridge.org However, as the concentration increased beyond this optimal range, the inhibitory effect diminished significantly. At the highest tested concentration of 143.2 mg/ml, the efficacy dropped to just 5%. cambridge.org This biphasic response, where a substance is stimulatory or highly effective at low doses and inhibitory or less effective at high doses, is a hallmark of hormesis. cambridge.orgresearchgate.net
Mechanistically, it is suggested that at higher concentrations, this compound may induce an opposing mechanism of action. cambridge.org One hypothesis is that high concentrations of the compound could block the parasites' receptors, preventing further interaction and thereby reducing the compound's efficacy. cambridge.org The hormetic effect may also be influenced by factors such as the organism's nutritional status and temperature. cambridge.orgresearchgate.net
This study was the first to document a hormetic effect induced by a phytochemical component against these specific nematode species. cambridge.orgresearchgate.net The findings underscore the importance of considering the full dose-response relationship when evaluating the biological activity of natural compounds in preclinical testing. cambridge.org
Research Findings on the Hormetic Effects of this compound
| Model Organism | Test System | Endpoint Measured | Concentration Range Tested (mg/ml) | Key Findings |
| Haemonchus spp. and Trichostrongylus spp. larvae (L3) | Larval Migration Test (in vitro) | Inhibition of Larval Migration | 0.89 - 143.2 | A biphasic, inverted U-shaped dose-response curve was observed. Efficacy was 100% at 8.95 and 17.9 mg/ml, but decreased to 5% at 143.2 mg/ml. cambridge.org |
Current and Emerging Research Applications Non Clinical
Industrial Applications as Flavoring and Fragrance Ingredients
(+)-Linalyl acetate (B1210297) is a naturally occurring phytochemical found in a variety of flowers and spice plants. atamanchemicals.com It is a monoterpenoid and the acetate ester of linalool (B1675412). atamanchemicals.com This compound is a principal component of essential oils from plants like lavender, bergamot, and clary sage. atamanchemicals.comelchemy.com Its characteristic sweet, floral, and slightly fruity aroma makes it a valuable ingredient in the flavor and fragrance industry. elchemy.comgoogle.com
As a fragrance ingredient, (+)-linalyl acetate is prized for its refreshing and calming scent. elchemy.comnewdirectionsaromatics.com It is a key component in the formulation of perfumes, colognes, and other fine fragrances, often providing a fresh top note. vedaoils.comgyanflavoursexport.com Its versatility allows it to blend well with other fragrances, adding complexity and depth to various scent profiles. elchemy.com Beyond traditional perfumery, it is extensively used in a wide array of personal care and cosmetic products, including:
Soaps, shower gels, and shampoos elchemy.com
Lotions and other skincare products newdirectionsaromatics.com
Hair care products like conditioners and hair oils vedaoils.com
Decorative cosmetics atamanchemicals.com
The stability of linalyl acetate, particularly its resistance to discoloration in alkaline environments, makes it suitable for use in household cleaning products such as detergents and air fresheners. atamanchemicals.comscentspiracy.comhekserij.nl It is also employed in candle making to create a soothing ambiance. elchemy.comvedaoils.com
In the flavor industry, this compound is recognized as a food-grade flavoring agent. atamanchemicals.comoecd.org It is utilized to impart citrus and fruity notes in a range of food and beverage products. google.comeybna.com Common applications include flavoring for chewing gum, candies, baked goods, and soft drinks. oecd.orggetchem.com
Table 1: Industrial Applications of this compound
| Application Category | Specific Uses |
|---|---|
| Fragrance | Perfumes, Colognes, Soaps, Shampoos, Lotions, Cosmetics, Air Fresheners, Candles atamanchemicals.comelchemy.comvedaoils.comhekserij.nl |
| Flavoring | Chewing Gum, Candies, Baked Goods, Soft Drinks, Citrus and Berry Flavors google.comscentspiracy.comoecd.orggetchem.com |
Biotechnological Production for Sustainable Supply
The increasing demand for natural and sustainable ingredients has driven research into biotechnological methods for producing this compound. Traditional extraction from plant sources can be subject to variability in yield and quality due to factors like climate and harvesting. Fermentative production using metabolically engineered microorganisms presents a promising alternative for a more stable and sustainable supply chain. atamanchemicals.com
Research Tools in Plant Science and Chemical Ecology
As a prominent volatile organic compound in many plant species, this compound is a key subject of study in plant science and chemical ecology. Research in these fields investigates the role of such compounds in plant-insect interactions, plant defense mechanisms, and as signaling molecules. The study of linalyl acetate and its precursor, linalool, in various essential oils helps in understanding the biochemical pathways within plants. atamanchemicals.com
Future Research Directions and Translational Challenges
Discovery and Engineering of Novel Biosynthetic Enzymes
The biosynthesis of (+)-linalyl acetate (B1210297) in plants involves the enzymatic acetylation of linalool (B1675412). tandfonline.com While alcohol acetyltransferases have been identified as the key enzymes in this conversion, the specific enzymes responsible for producing linalyl acetate are not fully characterized in all relevant plant species. tandfonline.com Future research should focus on:
Enzyme Prospecting: Identifying and isolating novel acetyltransferases from a wider range of plant species known to produce high levels of linalyl acetate. This could lead to the discovery of enzymes with superior catalytic efficiency, stability, or substrate specificity.
Enzyme Engineering: Utilizing protein engineering techniques to modify known acetyltransferases. rsc.orgmdpi.com By altering the enzyme's structure, it may be possible to enhance its activity towards linalool, thereby increasing the yield of linalyl acetate. mdpi.com For instance, engineering the hydrophobic substrate-binding pocket of an esterase has been explored to better accommodate larger alcohol substrates like linalyl acetate. mdpi.com
Pathway Elucidation: A deeper understanding of the entire monoterpene biosynthesis pathway is crucial. Research has shown a negative correlation between linalool and linalyl acetate content in some cases, suggesting a complex interplay between different biosynthetic routes. unipd.it
Optimization of Microbial and Plant Cell Culture Production Systems
Relying on agricultural production of linalyl acetate-rich plants can be subject to environmental variability and land-use constraints. Therefore, developing alternative, controlled production systems is a key translational challenge.
Microbial Fermentation: Heterologous expression of the identified biosynthetic enzymes in microbial hosts like E. coli or yeast offers a promising avenue for scalable and sustainable production. nih.gov Optimization of fermentation conditions, such as medium composition, temperature, pH, and the use of co-factors, can significantly improve yields. nih.gov
Plant Cell and Tissue Culture: In vitro cultivation of plant cells and tissues provides another controlled environment for producing secondary metabolites like (+)-linalyl acetate. scispace.comresearchgate.net Studies have demonstrated the production of linalool and linalyl acetate in callus and cell suspension cultures of Lavandula angustifolia and Bursera linanoe. scispace.comresearchgate.net Further optimization of culture conditions, including the use of elicitors to stimulate secondary metabolite production, is necessary to enhance productivity. researchgate.netminarjournal.com For example, research has shown that different hormonal treatments and light conditions can influence callus growth and metabolite production in lavender. scispace.com
In-depth Elucidation of Molecular Mechanisms in Biological Systems
While this compound is known for its calming and anti-inflammatory properties, the precise molecular mechanisms underlying these effects are not fully understood. rjptonline.orgnih.gov Future research should aim to:
Receptor Interactions: Investigate the interaction of this compound with specific receptors in the nervous and immune systems. Studies on linalool, the precursor to linalyl acetate, suggest potential modulation of GABAergic, glutamatergic, and cholinergic systems. rjptonline.orgcabidigitallibrary.org It is hypothesized that the anxiolytic effects of linalyl acetate may involve actions on GABA, 5-HT, and NMDA receptors. rjptonline.org
Signal Transduction Pathways: Elucidate the downstream signaling cascades activated by this compound. This includes understanding how it influences gene expression and protein activity related to inflammation and neuronal function. For instance, linalyl acetate has been shown to have anti-inflammatory effects, but the specific pathways it modulates require further investigation. nih.gov
Metabolism and Bioavailability: Characterize the metabolic fate of this compound in the body. It is known to be hydrolyzed to linalool, and understanding the rate and extent of this conversion is crucial for interpreting its biological activity. mdpi.comoecd.org
Development of Advanced Chiral Analytical Techniques
As a chiral molecule, the enantiomeric purity of this compound is critical, as different enantiomers can possess distinct sensory and biological properties. mdpi.com Therefore, the development of robust analytical methods is essential for quality control and research.
Chiral Chromatography: While chiral gas chromatography is a powerful tool for separating enantiomers, further advancements are needed. mdpi.comresearchgate.net This includes the development of new chiral stationary phases with improved resolution and the application of multidimensional gas chromatography for analyzing complex essential oil matrices. researchgate.net
Spectroscopic and Spectrometric Methods: Exploring and refining techniques like cavity-enhanced polarimetry for real-time, absolute chiral analysis could offer significant advantages over traditional methods that often require extensive calibration. nih.gov Combining mass spectrometry with chiral separation techniques provides a high degree of sensitivity and specificity for identifying and quantifying enantiomers. mdpi.comresearchgate.net
Exploration of New Ecological Roles and Inter-Species Communication Mechanisms
The role of this compound in plant ecology extends beyond its characteristic aroma. A deeper understanding of its ecological functions could open up new applications in agriculture and pest management.
Pollinator Attraction: Linalool and linalyl acetate are known to attract pollinators, which is vital for the reproduction of many plant species. unipd.itmdpi.com Research could focus on how the specific ratio of these compounds influences pollinator preference and behavior.
Defense Mechanisms: These compounds can also act as a defense against herbivores and pathogens. unipd.ittandfonline.com Further investigation into the specific pests and diseases deterred by this compound could lead to its use as a natural pesticide.
Interspecies Communication: Linalyl acetate may play a role in communication between different plant species or between plants and microorganisms. nih.gov Exploring these complex interactions could reveal novel ecological functions and potential applications in companion planting or soil health management.
By addressing these future research directions and translational challenges, the scientific community can pave the way for a more comprehensive understanding and broader application of this compound, harnessing its full potential in a sustainable and scientifically rigorous manner.
Q & A
Q. What are the key spectroscopic characteristics for identifying (+)-Linalyl acetate in analytical chemistry?
this compound can be identified using infrared (IR) spectroscopy, which reveals characteristic absorption bands at 3400–3300 cm⁻¹ (O–H stretching), 2910 cm⁻¹ (C–H stretching), 1730 cm⁻¹ (C=O ester group), 1440 cm⁻¹ (C–H bending), 1380 cm⁻¹ (methyl group bending), and 1000 cm⁻¹ (C–O ester linkage). Gas chromatography-mass spectrometry (GC-MS) is recommended for purity validation, with retention indices and fragmentation patterns compared to certified standards. Quantitative analysis via saponification using 0.5 M potassium hydroxide in ethanol (2-hour reflux) is advised, where 1 mL of titrant corresponds to 98.14 mg of this compound .
Q. What are the recommended methods for synthesizing this compound in laboratory settings?
Synthesis typically involves esterification of (R)-linalool with acetic anhydride or acetyl chloride under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction proceeds at 60–80°C for 4–6 hours, followed by neutralization, extraction with diethyl ether, and distillation under reduced pressure (boiling point ~220°C at atmospheric pressure). Purity is confirmed via GC-MS and IR spectroscopy, with a minimum ester content of 90.0% required for pharmaceutical-grade material .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity compared to its enantiomer?
The (R)-enantiomer (this compound) exhibits significantly stronger inhibition of Artemin expression (IC₅₀ = 3.6 μM) compared to linalool (IC₅₀ = 194 μM) and the (S)-enantiomer. This disparity arises from stereospecific interactions with cellular receptors, where the (R)-configuration enhances binding affinity to hydrophobic pockets in target proteins. Chiral separation via chiral-phase GC or HPLC is critical for isolating enantiomers and validating bioactivity .
Q. What experimental approaches are used to resolve contradictions in reported IC₅₀ values of this compound across different studies?
Discrepancies in IC₅₀ values often stem from variations in cell lines, assay conditions (e.g., incubation time, solvent choice), or enantiomeric purity. To address this:
- Standardize cell culture protocols (e.g., HaCaT keratinocytes for dermatological studies).
- Validate compound purity via chiral chromatography.
- Use dose-response curves with at least six concentration points and nonlinear regression analysis (e.g., four-parameter logistic model).
- Report 95% confidence intervals for IC₅₀ values to quantify uncertainty .
Q. How can researchers optimize chromatographic conditions to separate this compound from complex essential oil matrices?
Gas chromatography (GC) with a polar stationary phase (e.g., DB-WAX or HP-INNOWax) and temperature programming (initial 60°C, ramp 3°C/min to 220°C) effectively resolves this compound from terpene interferents like limonene and β-caryophyllene. For enhanced resolution in enantiomeric mixtures, employ β-cyclodextrin-based chiral columns. Mass spectral libraries (NIST or Wiley) and retention indices should corroborate peak identity. Method validation per ICH guidelines (precision, accuracy, LOD/LOQ) is essential .
Methodological Considerations
- Data Contradiction Analysis : When conflicting bioactivity data arise, cross-validate results using orthogonal assays (e.g., Western blotting for Artemin levels alongside qPCR). Statistical tools like ANOVA with post-hoc Tukey tests can identify significant outliers .
- Experimental Design : For stability studies, assess this compound degradation under varying pH, temperature, and UV exposure using accelerated stability protocols (ICH Q1A). Monitor oxidation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
